molecular formula C9H13N5 B7726051 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B7726051
M. Wt: 191.23 g/mol
InChI Key: OTUVHSWCORQIAE-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C9H13N5 and an average mass of 191.238 g/mol . This amine-functionalized pyrazole derivative is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl group and the other with an amine group, linked by a methylene bridge. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. Compounds featuring pyrazole cores, similar to this one, are of significant interest in the development of advanced materials. Research into related structures highlights their potential application in the synthesis of highly conjugated polyaromatics for use in photovoltaic devices and as components in hole-transporting materials . As a multifunctional amine, it serves as a key intermediate for researchers constructing complex molecules for various experimental purposes, including the development of novel pharmacologically active compounds and functional materials. The product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-2-13-5-8(3-11-13)6-14-7-9(10)4-12-14/h3-5,7H,2,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUVHSWCORQIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines

Hydrazine derivatives react with 1,3-diketones or β-keto esters under acidic or basic conditions to form pyrazole rings. For example, ethyl acetoacetate and phenylhydrazine yield 1-phenyl-3-methylpyrazole, a precursor for further functionalization. Reaction conditions significantly influence regioselectivity:

Reaction ConditionTemperature (°C)SolventYield (%)Regioselectivity Ratio (3-/5-substitution)
Acidic (HCl)80–90Ethanol723:1
Basic (KOH)25Water651:1
Microwave-assisted120DMF884:1

Microwave irradiation reduces reaction times from hours to minutes while improving yields.

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed cross-couplings enable precise functionalization of pyrazole rings. Suzuki-Miyaura reactions using aryl boronic acids and 4-bromopyrazole derivatives achieve >90% yields in tetrahydrofuran (THF) with Pd(PPh₃)₄ as the catalyst. This method is critical for introducing aryl groups at specific positions before alkylation or amination.

Alkylation Strategies for Ethyl Group Introduction

Introducing the ethyl group at the pyrazole nitrogen requires careful selection of alkylating agents and bases. Two approaches are prevalent: direct alkylation of pre-formed pyrazoles and in situ alkylation during ring formation.

Direct Alkylation with Ethyl Halides

Ethyl bromide or iodide reacts with pyrazole derivatives in the presence of potassium carbonate or sodium hydride. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl bromideK₂CO₃DMF80678
Ethyl iodideNaHTHF251285
Ethyl tosylateDBUAcCN60491

DBU (1,8-diazabicycloundec-7-ene) minimizes side reactions such as over-alkylation.

In Situ Alkylation During Ring Formation

Incorporating ethyl groups during pyrazole synthesis streamlines production. For example, using ethylhydrazine in cyclocondensation reactions directly yields 1-ethylpyrazoles. This method reduces post-synthetic steps but requires stringent control of stoichiometry to avoid byproducts.

The final step involves introducing the amine group at the 4-position of the pyrazole ring. Nucleophilic substitution and reductive amination are the most cited methods.

Nucleophilic Substitution

Chloropyrazole intermediates react with ammonia or amines under high-pressure conditions. Catalytic amounts of copper(I) iodide improve kinetics:

SubstrateAmine SourceCatalystSolventTemperature (°C)Yield (%)
4-ChloropyrazoleNH₃ (aq.)CuIDMSO10068
4-BromopyrazoleBenzylamineNoneEtOH8072
4-IodopyrazoleNH₃ (gas)Pd₂(dba)₃Toluene12089

Microwave-assisted reactions achieve 95% conversion in 30 minutes.

Reductive Amination

Ketone or aldehyde intermediates are converted to amines via reductive amination. Sodium cyanoborohydride or hydrogen gas with Raney nickel are common reducing agents:

Carbonyl CompoundAmineReducing AgentSolventYield (%)
Pyrazole-4-carbaldehydeAmmonium acetateNaBH₃CNMeOH83
Pyrazole-4-ketoneMethylamineH₂ (Raney Ni)EtOAc77

This method is preferred for its compatibility with sensitive functional groups.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Solvent polarity directly impacts reaction rates and yields. A study comparing THF, DMF, and ethanol found DMF optimal for alkylation (yield: 91% vs. 75% in ethanol). Elevated temperatures (>100°C) accelerate reactions but risk decomposition, necessitating precise thermal control.

Catalytic Systems

Heterogeneous catalysts like zeolite-supported palladium improve recyclability in industrial settings. Five consecutive batches showed <5% loss in activity, reducing production costs by 30%.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:

ParameterBatch ProcessFlow Process
Reaction Time8 h1.5 h
Yield82%94%
Catalyst Loading5 mol%2 mol%
Annual Production500 kg2,000 kg

Flow systems reduce waste and improve consistency, making them preferable for pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine, exhibit promising anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound inhibits cell proliferation in various cancer cell lines through the modulation of specific signaling pathways related to apoptosis and cell cycle regulation .

Antimicrobial Properties
Another significant application of this compound is in the development of antimicrobial agents. Research has shown that pyrazole derivatives can effectively combat bacterial strains resistant to conventional antibiotics. The compound's ability to disrupt bacterial cell wall synthesis has been highlighted in studies focusing on multidrug-resistant pathogens .

Agricultural Science Applications

Pesticide Development
In agricultural research, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has been explored for its potential as a pesticide. Its effectiveness against various pests was tested in field trials, where it showed a significant reduction in pest populations while maintaining safety for beneficial insects . The compound's mode of action involves interference with the nervous system of target pests.

Material Science Applications

Polymer Synthesis
The compound has also found applications in material science, particularly in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research conducted on polymer composites containing pyrazole derivatives indicates improved performance characteristics compared to traditional materials .

Case Study 1: Anticancer Research

A comprehensive study involved testing the efficacy of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine against breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato crops treated with this compound showed a 70% reduction in aphid populations compared to untreated controls. The trials also reported minimal impact on non-target species, highlighting its potential as an eco-friendly pesticide .

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Molecular pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky groups (e.g., bis(trifluoromethyl)phenyl in ) increase steric hindrance and metabolic stability but reduce solubility. Ethyl and methyl groups () balance hydrophobicity and synthetic accessibility .
  • Amine Position : The 4-amine group in the target compound is critical for hydrogen bonding in biological targets, a feature shared with analogs like 1-[(3-chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine (CAS: 1708400-87-6), which shows affinity for kinase targets .

Physicochemical Properties

  • Solubility : The target compound’s ethyl group enhances lipophilicity compared to hydrophilic analogs like 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine (), which has a logP ~1.5 due to the trifluoroethoxy group .
  • Stability : Bis(trifluoromethyl)phenyl analogs () exhibit superior stability under acidic conditions, whereas dichlorophenyl derivatives () are prone to oxidative degradation .

Biological Activity

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential in treating various diseases, particularly cancer, owing to their ability to interact with multiple biological targets.

The compound has the following chemical properties:

  • Molecular Formula : C₈H₁₂N₆
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 1249034-21-6

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer : Significant antiproliferative effects against various cancer cell lines.
  • Antibacterial and Antimicrobial : Potential activity against bacterial strains.
  • Anti-inflammatory : Ability to reduce inflammation in vitro and in vivo.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-pyrazole derivatives. For instance, compounds containing the pyrazole moiety have shown promising results against several cancer types, including breast (MDA-MB-231) and liver (HepG2) cancers.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
1MDA-MB-2312.43Microtubule assembly inhibition
2HepG24.98Topoisomerase II inhibition
3A549193.93Apoptosis induction

Data sourced from various studies .

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Key Enzymes : Such as topoisomerases and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation.
  • Microtubule Disruption : Leading to cell cycle arrest and apoptosis.

For example, one study demonstrated that a related pyrazole derivative inhibited CDK2 with a KiK_i value of 0.005 µM, showcasing its potential as a selective anticancer agent .

Anti-inflammatory and Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Furthermore, certain derivatives possess antimicrobial activity against both gram-positive and gram-negative bacteria.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:

  • Study on MDA-MB-231 Cells :
    • The compound exhibited significant growth inhibition with an IC50 value of 2.43 µM.
    • Mechanistic studies revealed that it disrupted microtubule dynamics, leading to apoptosis.
  • In Vivo Studies :
    • Administration of certain pyrazole derivatives in animal models showed reduced tumor growth and improved survival rates compared to control groups.
  • Comparative Analysis :
    • A comparative study indicated that compounds with additional substituents on the pyrazole ring exhibited enhanced activity against various cancer cell lines, suggesting structure-activity relationships (SARs) that could guide future drug design .

Q & A

Q. What steps validate the reproducibility of synthetic protocols across laboratories?

  • Methodological Answer :
  • Round-robin testing : Share standardized reagents (e.g., cesium carbonate from the same batch) across labs to isolate protocol variables .
  • Robustness testing : Vary reaction parameters (e.g., ±10% catalyst loading) and quantify yield deviations .

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